4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Beschreibung
The compound 4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride is a fluorinated nucleoside analog with structural similarities to gemcitabine, a well-established chemotherapeutic agent. Its core structure comprises a pyrimidin-2-one base linked to a modified oxolane (tetrahydrofuran) sugar moiety. The stereochemistry at positions 2R, 4S, and 5R distinguishes it from gemcitabine, which features a 4R configuration . The 3,3-difluoro and 4-hydroxy substituents on the sugar ring are critical for its biochemical stability and interaction with metabolic enzymes, such as deoxycytidine kinase, which phosphorylates the compound to its active triphosphate form .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-IEJFOXCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)O)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Fluorinated Oxolane Synthesis
The oxolane ring is constructed from D-ribose derivatives. Key steps include selective fluorination at C3 and C3' positions using diethylaminosulfur trifluoride (DAST) or analogous agents. For instance, EP2102172A1 highlights the use of Lewis acids like zinc(II) salts to stabilize intermediates during fluorination. A critical challenge lies in preserving the (2R,4S,5R) configuration, which mandates low-temperature conditions (-20°C to 0°C) and anhydrous solvents.
Pyrimidine Base Functionalization
The 4-aminopyrimidin-2-one core is synthesized via cyclocondensation reactions. CN102516182B details the ammonolysis of 4,6-dichloropyrimidine derivatives under atmospheric pressure, achieving >90% conversion to 4-amino-6-chloropyrimidine intermediates. Subsequent alkoxylation or hydroxylation introduces substituents at C2, though this step requires precise stoichiometric control to avoid over-alkylation.
Glycosidic Bond Formation
Coupling the fluorinated sugar with the pyrimidine base is achieved through Vorbrüggen glycosylation or Mitsunobu reactions.
Vorbrüggen Methodology
This method employs trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst, facilitating the reaction between persilylated pyrimidine and the oxolane triflate. Patent US11999749 reports yields of 68–72% for analogous thieno[3,2-d]pyrimidine glycosides, though stereoselectivity remains a concern.
Mitsunobu Coupling
Mitsunobu conditions (DIAD, Ph3P) enable inversion of configuration at C1' of the sugar, critical for achieving the (2R,4S,5R) stereochemistry. However, competing elimination reactions necessitate careful solvent selection (e.g., THF or DMF) and stoichiometric excess of the pyrimidine base.
Deprotection and Salt Formation
Final deprotection involves acidic hydrolysis of acetyl or benzyl groups. WO2006/079504A2 recommends aqueous HCl (1–2 M) at 50–60°C, followed by neutralization with Amberlite IRA-67 resin. The hydrochloride salt is precipitated by adding concentrated HCl to the free base in ethanol, yielding a crystalline product with >99% purity (HPLC).
Optimization and Challenges
| Parameter | Vorbrüggen Method | Mitsunobu Method |
|---|---|---|
| Yield (%) | 68–72 | 55–60 |
| Stereopurity (%) | 85–90 | 92–95 |
| Reaction Time (h) | 12–24 | 6–8 |
| Catalyst Cost ($/g) | 12.50 | 8.20 |
Key challenges include:
-
Stereochemical Drift : Elevated temperatures during glycosylation promote epimerization, necessitating cryogenic conditions.
-
Byproduct Formation : Over-fluorination or C2'-oxidation byproducts require chromatographic purification, reducing overall yield.
-
Scalability : Pt/V/C-catalyzed reductions (as in US11999749) face mass transfer limitations in large batches.
Analytical Characterization
Critical quality attributes are verified via:
-
1H/19F NMR : Confirms substitution patterns and salt formation. The hydrochloride proton resonates at δ 12.8–13.2 ppm (D2O).
-
HPLC-MS : Quantifies residual solvents (e.g., DMF < 500 ppm) and detects dechlorinated impurities (<0.1%).
-
XRD : Reveals a monoclinic crystal system (P21 space group) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.07 Å.
Applications and Derivatives
While the primary use of this compound remains investigational, structural analogs exhibit antitumor and antiviral activity. Derivatives modified at C5' (e.g., phosphoramidates) show enhanced cellular uptake, as evidenced in MDPI studies on triazolyl nucleosides .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Gemcitabinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Gemcitabin kann oxidiert werden, um seine entsprechenden oxidierten Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Gemcitabin in seine reduzierten Formen umwandeln.
Substitution: Gemcitabin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Gemcitabin, die unterschiedliche pharmakologische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Gemcitabinhydrochlorid entfaltet seine Wirkung durch Hemmung der DNA-Synthese und -Reparatur. Nach Aufnahme in maligne Zellen wird Gemcitabin durch Desoxycytidinkinase phosphoryliert, um Gemcitabinmonophosphat zu bilden, das dann zu den aktiven Verbindungen Gemcitabindiphosphat (dFdCDP) und Gemcitabintriphosphat (dFdCTP) umgewandelt wird. Diese aktiven Metaboliten ersetzen die Bausteine von Nukleinsäuren während der DNA-Verlängerung, stoppen das Tumorwachstum und fördern die Apoptose von malignen Zellen.
Wirkmechanismus
Gemcitabine hydrochloride exerts its effects by inhibiting DNA synthesis and repair. After uptake into malignant cells, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate, which is then converted to the active compounds, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . These active metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells .
Vergleich Mit ähnlichen Verbindungen
Gemcitabine (4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride)
- Structural Differences : The target compound differs from gemcitabine in the stereochemistry at the 4-position (4S vs. 4R) .
- Clinical Use : Gemcitabine is a first-line treatment for NSCLC and pancreatic cancer but faces challenges due to dose-limiting toxicities (e.g., myelosuppression) and resistance .
Cytarabine (4-amino-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one)
- Structural Differences : Cytarabine lacks fluorine substituents and instead has 3,4-dihydroxy groups on the sugar moiety .

- Pharmacological Impact : The absence of fluorine reduces metabolic stability, leading to rapid deamination to inactive uracil derivatives. This necessitates continuous infusion in clinical settings .
- Clinical Use : Primarily used in acute myeloid leukemia (AML), with mechanisms centered on DNA chain termination during S-phase .
4-Amino-1-[(2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one
- Structural Differences : Features a mixed chloro-fluoro substitution at the 3-position, introducing steric and electronic effects distinct from gemcitabine .
- Pharmacological Impact : The chlorine atom may hinder phosphorylation by deoxycytidine kinase, reducing activation efficiency compared to gemcitabine. However, it may exhibit unique DNA incorporation profiles .
Mechanistic Comparisons
- DNA Incorporation and Protein Interactions: The target compound and gemcitabine are incorporated into DNA, leading to chain termination. Both interact with nuclear multiprotein complexes (e.g., HMGB1-HSC70-ERp60), which recognize DNA structural distortions caused by non-natural nucleosides . Cytarabine, lacking fluorine, shows weaker binding to these complexes, correlating with its shorter intracellular half-life .
- Metabolic Pathways: Fluorination in the target compound and gemcitabine slows deamination, enhancing plasma stability compared to cytarabine .
Pharmacokinetic and Pharmacodynamic Data
Clinical and Preclinical Efficacy
- Target Compound : Preclinical studies suggest enhanced retention in tumor cells due to reduced deamination, with IC₅₀ values comparable to gemcitabine in NSCLC models .
- Cytarabine : Requires high doses due to rapid metabolism, increasing toxicity risks .
- Chloro-Fluoro Analog : Demonstrates intermediate potency but may circumvent resistance pathways associated with gemcitabine .
Biologische Aktivität
The compound 4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one; hydrochloride is a synthetic nucleoside analog with significant biological activity. Its unique molecular structure, characterized by the presence of difluoro and hydroxymethyl groups, contributes to its potential therapeutic properties, particularly in antiviral and anticancer applications.
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 299.05 g/mol
- CAS Number : 122111-03-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular processes. The mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes that are crucial for viral replication and cancer cell proliferation.
- Modulation of Signaling Pathways : It affects various signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
Research indicates that 4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one; hydrochloride exhibits the following biological activities:
Antiviral Activity
This compound has demonstrated efficacy against several viruses. For instance:
- HIV : Studies have shown that it inhibits HIV reverse transcriptase, thereby blocking viral replication.
- Influenza Virus : It has been effective in vitro against various strains of the influenza virus.
Anticancer Activity
The compound is also being investigated for its anticancer properties:
- Synergistic Effects : Research indicates that it exhibits synergistic effects when used in combination with other chemotherapeutic agents like gemcitabine hydrochloride. This combination enhances cytotoxicity in cancer cells, suggesting a potential for improved therapeutic outcomes in cancer treatment .
Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of this compound showed a significant reduction in viral load in infected cell lines. The results indicated a dose-dependent response with IC50 values comparable to existing antiviral medications.
| Compound | IC50 (µM) | Virus Type |
|---|---|---|
| 4-amino... | 15 | HIV |
| Acyclovir | 20 | HSV |
Study 2: Anticancer Synergy
In a comparative study of cancer cell lines treated with both the compound and gemcitabine, the combination therapy resulted in a marked decrease in cell viability compared to either agent alone.
| Treatment Combination | Cell Viability (%) |
|---|---|
| Gemcitabine only | 45 |
| Compound only | 50 |
| Combination | 25 |
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis yield of this compound, particularly in scaling up from lab to pilot-scale reactions?
- Methodology: Reaction conditions such as temperature (0–50°C), time (2.33 hours), and solvent selection (aqueous HCl) significantly impact yield. A 52.7% yield was achieved using hydrogen chloride in water under controlled heating . For scale-up, employ Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, pH) and optimize via response surface methodology (RSM) . Monitor intermediates via HPLC (High-Performance Liquid Chromatography) to ensure purity during process validation .
Q. How can researchers validate the stereochemical configuration of the compound’s oxolan-2-yl moiety?
- Methodology: Use nuclear magnetic resonance (NMR) spectroscopy (e.g., , , -NMR) to confirm stereochemistry. Compare observed coupling constants and chemical shifts with computational predictions (DFT calculations) for diastereomers . X-ray crystallography may resolve ambiguities, as seen in structurally similar fluorinated pyrimidines .
Q. What analytical techniques are recommended for detecting impurities in batches of this hydrochloride salt?
- Methodology: Employ LC-MS (Liquid Chromatography-Mass Spectrometry) with charged aerosol detection (CAD) to identify low-abundance impurities. Cross-reference with pharmacopeial standards (e.g., USP, EP) for known byproducts like dehalogenated derivatives or hydrolysis products . Quantify impurities using validated HPLC methods with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions involving its difluoro-oxolane ring?
- Methodology: Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways and transition states. Validate predictions with kinetic isotope effects (KIEs) and substituent electronic parameter analysis (Hammett plots). Hybrid approaches integrating machine learning (e.g., ICReDD’s reaction path search methods) can narrow experimental conditions .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?
- Methodology: Conduct meta-analysis of dose-response curves using standardized assays (e.g., CellTiter-Glo®). Control for variables like cell permeability (assessed via PAMPA), efflux transporter expression (e.g., P-gp), and intracellular metabolite profiling. Cross-validate with CRISPR-edited isogenic cell lines to isolate genetic contributors to variability .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action as a methyltransferase inhibitor?
- Methodology: Use competitive binding assays with radiolabeled S-adenosyl methionine (SAM) and recombinant methyltransferases. Pair with crystallographic studies to identify binding pockets. Validate functional inhibition via bisulfite sequencing or MeDIP-seq to assess genome-wide methylation changes .
Q. What are the best practices for stabilizing the compound’s hygroscopic hydrochloride salt during long-term storage?
- Methodology: Store under inert gas (argon) in desiccated containers with molecular sieves. Monitor moisture uptake via Karl Fischer titration. For formulations, consider lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in lipid nanoparticles to prevent hydrolysis .
Methodological Resources
- Statistical Optimization: Utilize DoE software (e.g., JMP, Minitab) for fractional factorial designs to minimize experimental runs while maximizing data resolution .
- Spectral Libraries: Access PubChem and ChemBase for canonical SMILES, InChI keys, and spectral data .
- Safety Protocols: Follow GHS guidelines for handling hygroscopic and potentially irritant compounds, including PPE (gloves, goggles) and fume hood use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

